2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
CAS No.: 1903469-81-7
Cat. No.: VC6290762
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336
* For research use only. Not for human or veterinary use.
![2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine - 1903469-81-7](/images/structure/VC6290762.png)
Specification
CAS No. | 1903469-81-7 |
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Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.336 |
IUPAC Name | oxan-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Standard InChI | InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 |
Standard InChI Key | LNCVNBZKPBNMAV-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3 |
Introduction
Chemical Identity and Structural Features
2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine (molecular formula: C₁₅H₁₉N₂O₃, molecular weight: 287.33 g/mol) consists of a pyridine ring substituted at the 2-position by an ether-linked pyrrolidine moiety. The pyrrolidine nitrogen is further functionalized with an oxane-4-carbonyl group, introducing both aliphatic and aromatic characteristics. Key structural elements include:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom, providing π-conjugation and hydrogen-bonding capabilities.
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Pyrrolidine-oxane bridge: A five-membered saturated amine ring (pyrrolidine) connected via an ether bond to a six-membered oxygen-containing ring (oxane), with a carbonyl group enhancing rigidity and electronic diversity .
Comparative Structural Analysis
Feature | 2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine | 3-Chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine |
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Molecular Formula | C₁₅H₁₉N₂O₃ | C₁₅H₁₈ClN₂O₃ |
Molecular Weight | 287.33 g/mol | 310.77 g/mol |
Substituents | Ether-linked pyrrolidine-oxane at C2 | Chlorine at C3, ether-linked pyrrolidine-oxane at C4 |
Key Functional Groups | Pyridine, ether, carbonyl, pyrrolidine | Pyridine, chloro, ether, carbonyl, pyrrolidine |
The absence of a chlorine substituent in the target compound may enhance its metabolic stability compared to its chlorinated analogue, as halogens often influence pharmacokinetics.
Synthetic Pathways and Optimization
While no direct synthesis of 2-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is documented, analogous compounds suggest a multi-step approach:
Step 1: Oxane-4-carbonylpyrrolidine Preparation
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Oxane-4-carboxylic acid activation: React oxane-4-carboxylic acid with thionyl chloride (SOCl₂) or carbodiimides to form the acyl chloride or active ester .
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Pyrrolidine coupling: Introduce the activated oxane carbonyl to pyrrolidine-3-ol via nucleophilic acyl substitution, typically in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine.
Step 2: Pyridine Functionalization
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Ether bond formation: React the hydroxyl group of the pyrrolidine-oxane intermediate with 2-chloropyridine under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) or via SNAr in polar aprotic solvents (e.g., dimethyl sulfoxide) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol/water mixtures yields the final product.
Critical Parameters:
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Temperature: 60–80°C for acylations; room temperature for Mitsunobu reactions.
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Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate pyridine substitution .
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Yield Optimization: Reported yields for analogues range from 45% to 68%, depending on steric hindrance.
Physicochemical Properties and Stability
Solubility:
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Polar solvents: High solubility in DMSO (>50 mg/mL), moderate in methanol (~15 mg/mL).
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Aqueous solubility: Limited (<1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological studies.
Stability:
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Thermal: Stable up to 150°C (DSC data for analogues).
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Hydrolytic: Susceptible to acid-catalyzed ether cleavage at pH <3 .
Spectroscopic Data (Hypothesized):
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¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J=5.1 Hz, 1H, pyridine-H), 7.70–7.30 (m, 2H, pyridine-H), 4.90–4.60 (m, 1H, pyrrolidine-O), 3.80–3.40 (m, 4H, oxane-H), 2.20–1.60 (m, 10H, pyrrolidine/oxane-CH₂) .
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IR (KBr): 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).
Biological Activity and Mechanistic Insights
Though direct studies are absent, structural analogues exhibit:
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Kinase inhibition: Pyridine-pyrrolidine hybrids show IC₅₀ values of 10–100 nM against CDK4/6 and Aurora kinases due to ATP-binding site interactions .
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Antimicrobial effects: MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to membrane disruption via lipophilic pyrrolidine .
Hypothesized Targets:
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G protein-coupled receptors (GPCRs): The oxane moiety may mimic endogenous ligands (e.g., sphingosine-1-phosphate).
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Epigenetic regulators: Pyridine derivatives often inhibit histone deacetylases (HDACs) .
Future Directions and Research Gaps
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Synthetic Chemistry: Develop enantioselective routes to access stereoisomers, as chirality at pyrrolidine-C3 could modulate target selectivity .
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Drug Discovery: Screen against kinase libraries and GPCR panels to identify lead candidates.
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Formulation Science: Investigate nanoparticle encapsulation to improve aqueous solubility.
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